2-Cyano-2-cyclopentylideneacetamide

Descripción general

Descripción

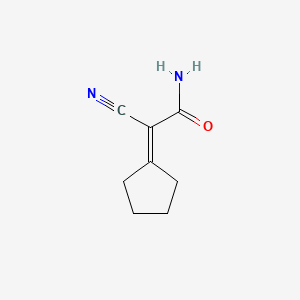

2-Cyano-2-cyclopentylideneacetamide is an organic compound with the molecular formula C8H10N2O. It is a yellow solid at room temperature and is known for its utility in the synthesis of various chemical compounds, particularly spiro-substituted hydronicotinamides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Cyano-2-cyclopentylideneacetamide can be synthesized through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the reaction of cyclopentanone with cyanoacetamide in the presence of a base, such as sodium ethoxide, under reflux conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Cyano-2-cyclopentylideneacetamide undergoes various chemical reactions, including:

Condensation Reactions: It can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.

Substitution Reactions: The active hydrogen on the carbon adjacent to the cyano group can be substituted with various nucleophiles.

Common Reagents and Conditions

Condensation Reactions: Common reagents include aromatic amines and acetic acid, often under reflux conditions.

Substitution Reactions: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

Spiro-substituted Hydronicotinamides: These are major products formed from the condensation reactions involving this compound.

Aplicaciones Científicas De Investigación

2-Cyano-2-cyclopentylideneacetamide has several applications in scientific research:

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Mecanismo De Acción

The mechanism of action of 2-Cyano-2-cyclopentylideneacetamide involves its ability to act as a nucleophile in various chemical reactions. The cyano and carbonyl groups in the molecule make it highly reactive towards electrophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in the synthesis of complex organic molecules .

Comparación Con Compuestos Similares

Similar Compounds

2-Cyanoacetamide: Similar in structure but lacks the cyclopentylidene group.

2-Cyano-2-cyclohexylideneacetamide: Similar but with a cyclohexylidene group instead of cyclopentylidene.

Uniqueness

2-Cyano-2-cyclopentylideneacetamide is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. The presence of the cyclopentylidene group influences its chemical behavior, making it a valuable compound in synthetic organic chemistry .

Actividad Biológica

2-Cyano-2-cyclopentylideneacetamide (C₈H₁₀N₂O) is an organic compound belonging to the cyanoacetamide family, characterized by a cyano group and a cyclopentylidene moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in various fields, including agriculture and pharmaceuticals.

- Molecular Formula: C₈H₁₀N₂O

- Molecular Weight: 150.18 g/mol

- CAS Number: 875-61-6

- IUPAC Name: this compound

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions due to the presence of functional groups, particularly the cyano and carbonyl groups. These groups enable the compound to interact with different biological targets, leading to the formation of biologically active derivatives.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various fungal strains, particularly those resistant to conventional treatments. The compound was shown to inhibit the activity of succinate dehydrogenase (Sdh), an enzyme critical for fungal metabolism, thus demonstrating its potential as a fungicide in agricultural applications .

Anticancer Potential

Another area of investigation is the anticancer potential of this compound. Various derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines. For instance, compounds derived from this compound were evaluated for their ability to induce apoptosis in tumor cells, showcasing promising results that warrant further exploration .

Case Study 1: Fungal Inhibition

In a study focused on fungal pathogens affecting crops, this compound was assessed for its antifungal efficacy against Fusarium oxysporum. The results indicated that certain derivatives significantly inhibited mycelial growth and spore germination, outperforming traditional fungicides . The study's findings suggest that this compound could be developed into a novel agricultural fungicide.

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments were conducted to evaluate the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results demonstrated that specific modifications to the chemical structure enhanced the antiproliferative activity against breast and colon cancer cells, indicating a potential pathway for therapeutic development .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₈H₁₀N₂O | Contains cyano and cyclopentylidene groups; exhibits antimicrobial and anticancer activities |

| 2-Cyano-N-(2-nitrophenyl)acetamide | C₉H₈N₂O₂ | Similar structure; primarily studied for its antibacterial properties |

| 3-Cyano-3-methylbutanamide | C₇H₁₄N₂O | Different carbon backbone; shows less steric hindrance |

Propiedades

IUPAC Name |

2-cyano-2-cyclopentylideneacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-5-7(8(10)11)6-3-1-2-4-6/h1-4H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUZHIRVXUSGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C(=O)N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294811 | |

| Record name | 2-cyano-2-cyclopentylideneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-61-6 | |

| Record name | 875-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-2-cyclopentylideneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.